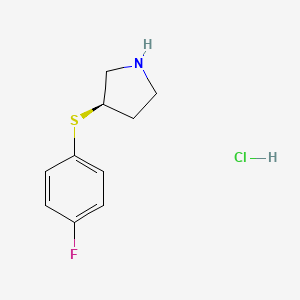
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide" is a chemically synthesized molecule that appears to be related to various acetamide derivatives with potential biological activities. Although the exact compound is not described in the provided papers, similar compounds have been synthesized and studied for their potential use in medicinal chemistry, particularly as inhibitors or anticancer agents.
Synthesis Analysis
The synthesis of related compounds involves the use of chloroacetamide derivatives as electrophilic building blocks. For example, the synthesis of thiazolo[3,2-a]pyrimidinone products utilizes 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, which undergo ring annulation to form the desired products with the elimination of by-products such as aniline or 2-aminobenzothiazole . This suggests that the synthesis of the compound may also involve similar electrophilic building blocks and ring formation strategies.
Molecular Structure Analysis
The molecular structure of related acetamide compounds shows specific orientations and interactions. For instance, in one acetamide derivative, the chlorophenyl ring is oriented at a specific angle with respect to the thiazole ring, and in the crystal, molecules are linked via intermolecular interactions forming chains . These structural details are crucial for understanding the molecular interactions and stability of such compounds.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is often explored in the context of their biological activity. For example, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized and screened for cytotoxicity against various cancer cell lines . The reactivity of such compounds with biological targets is a key area of interest, indicating that the compound may also be designed to interact with specific biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms and other substituents can affect the compound's polarity, solubility, and overall reactivity. The intermolecular interactions, such as hydrogen bonding and pi interactions, contribute to the compound's crystal structure and stability . These properties are essential for the compound's behavior in biological systems and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Intermolecular Interactions
The study of compounds similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, provides insights into their structural configurations and intermolecular interactions. These molecules exhibit a ‘V’ shape with significant angles between aromatic planes, leading to diverse intermolecular interactions like hydrogen bonds and π interactions. These interactions are crucial for understanding the molecular arrangements and potential applications in material science and drug design (Boechat et al., 2011).
Synthesis and Biological Evaluation
The synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles, which share structural similarities with the compound , have shown significant biological activities, including antioxidant and antitumor properties. These findings suggest the potential of similar compounds in the development of therapeutic agents (Hamama et al., 2013).
Antimicrobial Activities
Research on derivatives of thiazole, such as N-chloro aryl acetamide substituted thiazole, has highlighted their potent antimicrobial activities against various bacterial strains. This underscores the potential use of similar compounds in developing new antimicrobial agents to combat resistant bacteria strains (Juddhawala et al., 2011).
Metabolic Stability Improvement
The exploration of 6,5-heterocycles to improve the metabolic stability of PI3K/mTOR dual inhibitors, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, offers valuable insights into enhancing the pharmacokinetic profiles of similar compounds. This research contributes to the optimization of therapeutic agents for better clinical outcomes (Stec et al., 2011).
Eigenschaften
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O2S/c18-10-1-6-14(22-8-10)25-16-24-12(9-28-16)7-15(26)23-11-2-4-13(5-3-11)27-17(19,20)21/h1-6,8-9H,7H2,(H,23,26)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPJIONFLNDNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)

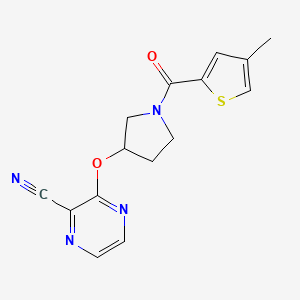
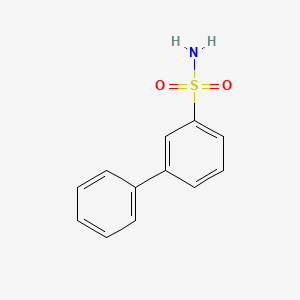
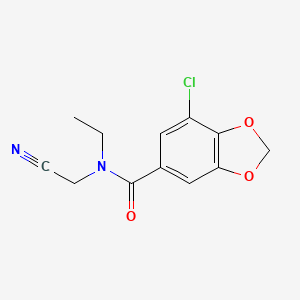

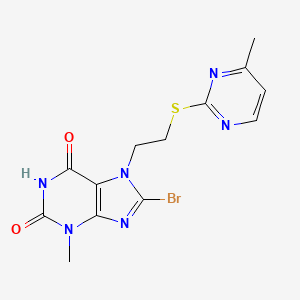

![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507836.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)
